molecular formula C53H58O6P2 B120367 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 154862-43-8

3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No. B120367
M. Wt: 853 g/mol
InChI Key: WBWXVCMXGYSMQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 3,9-diphosphaspiro[5.5]undecane compounds has been explored in several studies. For instance, the synthesis of 3,9-di(p-methoxybenzyl)-1,5,7,11-tetra-oxaspiro(5,5)undecane was achieved through the reaction of 2-methoxybenzyl-1,3-propanediol with di(n-butyl)tin oxide, followed by carbon disulfide . Another study reported the preparation of 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro undecane from phosphorus trichloride and pentaerythritol with a high yield of 99.6% . Additionally, 3,9-diphenyl-2,4,8,10-tetra-oxa-spiro-undecane was prepared using benzaldehyde and pentaerythritol in the presence of macro-porous resin or molecule sieve .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. For example, the structure of bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite was determined to have three different conformers in the unit cell, with each conformer having a similar structure, mainly differing in the rotational conformations of the aryl tert-butyl groups . The 13C NMR study of 3,9-di(alkylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecanes revealed that all investigated compounds possess a chair conformation with the lone pair or the phosphoryl oxygen in the equatorial position .

Chemical Reactions Analysis

The reactivity of these compounds has been investigated in various chemical reactions. The cationic polymerization of 3,9-di(p-methoxybenzyl)-1,5,7,11-tetra-oxaspiro(5,5)undecane was carried out using BF3-OEt2 as a catalyst, resulting in double ring-opening polymerization . The compound 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro undecane-3,9-disulfide underwent chlorination to give an acyclic product, and its hydrolysis in heated aqueous sodium carbonate yielded 3,9-dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-disulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been elucidated through various analytical methods. Differential Scanning Calorimetry (DSC) measurements were used to follow the curing process of bisphenol A type epoxy resin in the presence of the monomer and a curing agent . The IR measurement of the modified epoxy resin with various weight ratios of epoxy resin/monomer was performed to demonstrate that the conversion of the epoxy group increases as the content of monomer increases . The study of the title compound, bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite, provided insights into the bond angles and bond lengths in the spiro rings .

Scientific Research Applications

Chemical Structure and Properties

  • The compound shows variations in the rotational conformations of aryl tert-butyl groups and comprises two six-membered rings in a chair conformation. It shares structural similarities with related molecules like 3,9-dimethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (Barren et al., 1995).

Synthesis and Reactions

  • The compound can be synthesized through specific reactions, such as treating a dimethylacetamide solution of its disulfide variant with carbon tetrachloride. It also undergoes transformations into various derivatives when reacted with phenoxides and amines (Ratz & Bliss, 1966).

Solubility Characteristics

  • Its solubilities in different solvents, like dichloromethane and acetic acid, have been studied, providing essential data for understanding its behavior in various environments (Wang et al., 2006).

Application in Fire Retardancy

  • This compound is a key ingredient in novel classes of fire retardants for materials like polypropylene. It exhibits good light, thermal, and hydrolytic stability, making it effective in enhancing fire resistance (Albright & Kmiec, 1978).

Thermal Properties

  • Studies on the thermal behavior of this compound and its derivatives have revealed significant insights into their degradation mechanisms. These findings are crucial for applications where thermal stability is a concern (Vijayakumar et al., 2010).

Polymer Stabilization

  • It's used in the synthesis of antioxidants for polymers, showing effective synergistic stabilizing effects in combination with other types of antioxidants. This application is significant in prolonging the life of polymer materials (Yachigo et al., 1992).

Safety And Hazards

This compound is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3,9-bis[2,4-bis(2-phenylpropan-2-yl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H58O6P2/c1-49(2,39-21-13-9-14-22-39)43-29-31-47(45(33-43)51(5,6)41-25-17-11-18-26-41)58-60-54-35-53(36-55-60)37-56-61(57-38-53)59-48-32-30-44(50(3,4)40-23-15-10-16-24-40)34-46(48)52(7,8)42-27-19-12-20-28-42/h9-34H,35-38H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWXVCMXGYSMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OP3OCC4(CO3)COP(OC4)OC5=C(C=C(C=C5)C(C)(C)C6=CC=CC=C6)C(C)(C)C7=CC=CC=C7)C(C)(C)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H58O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047119
Record name Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite
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Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-
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Product Name

3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

CAS RN

154862-43-8
Record name Bis(2,4-dicumylphenyl) pentaerythritol diphosphite
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Record name Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-
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Record name Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite
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Record name 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane; bis(2,4-dicumylphenyl) neopentyl diphosphite
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Record name BIS(2,4-DICUMYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 3
Reactant of Route 3
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 4
Reactant of Route 4
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 5
Reactant of Route 5
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 6
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Citations

For This Compound
4
Citations
S Absar, M Khan, K Edwards - ASME …, 2014 - asmedigitalcollection.asme.org
Ultrahigh molecular weight polyethylene (UHMWPE) fiber blends with Nylon-6 and reinforced with single-walled carbon nanotubes (SWCNT) were produced using a solution spinning …
Number of citations: 3 asmedigitalcollection.asme.org
XC Song, E Canellas, N Dreolin… - Journal of agricultural …, 2022 - ACS Publications
The chemicals in food contact materials (FCMs) can migrate into food and endanger human health. In this study, we developed a database of traveling wave collision cross section in …
Number of citations: 8 pubs.acs.org
S Hulsey, S Absar, QN Sultana, SM Sabet… - Polymer …, 2018 - Wiley Online Library
Ultra‐high‐molecular‐weight polyethylene (UHMWPE) nanocomposite fibers were fabricated using solution spinning, consisting of surface modified single‐walled carbon nanotubes (…
IP Storozhuk, DP Bulkatov, AD Simachev… - E3S Web of …, 2023 - e3s-conferences.org
Using the method of thermogravimetric analysis, the selection of synergistic mixtures of antioxidants for the synthesized polyarylate-polysulfone block copolymer F-230/30 with a glass …
Number of citations: 2 www.e3s-conferences.org

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